Lipophilicity Differentiation: 4-Bromo-2-fluoro-indane vs. 6-Bromo-4-fluoro-indane
The lipophilicity (calculated XLogP) of 4-bromo-2-fluoro-indane is 2.9, which is 0.6 log units lower than its positional isomer 6-bromo-4-fluoro-indane (XLogP = 3.5) . This difference of 0.6 log units corresponds to approximately a 4-fold difference in octanol-water partition coefficient, which has meaningful implications for predicted membrane permeability, solubility, and off-target binding profiles in medicinal chemistry campaigns [1]. The reduced lipophilicity of the 4-bromo-2-fluoro isomer may translate to improved aqueous solubility and potentially reduced non-specific protein binding compared to the more lipophilic 6-bromo-4-fluoro analog.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.9 |
| Comparator Or Baseline | 6-Bromo-4-fluoro-indane: XLogP = 3.5 |
| Quantified Difference | ΔXLogP = -0.6 (~4-fold lower lipophilicity) |
| Conditions | In silico calculation; target compound data from BenchChem database; comparator data from Chem960 database |
Why This Matters
Lower lipophilicity may improve aqueous solubility and reduce non-specific binding, critical considerations when selecting a scaffold for lead optimization in drug discovery programs.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
